molecular formula C11H9N3O4 B1439079 5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol CAS No. 1147979-37-0

5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol

Cat. No. B1439079
M. Wt: 247.21 g/mol
InChI Key: KMUFSJBYIDLSDP-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and any known aliases. It may also include information on its appearance (such as color and state of matter at room temperature) and any distinctive odors.



Synthesis Analysis

Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.



Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography or NMR spectroscopy to determine the 3D structure of the molecule. This can provide information on the molecule’s geometry, bond lengths and angles, and conformational flexibility.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. This can include reactions where the compound is a reactant, a product, or a catalyst. The conditions of the reaction, the other reactants and products, and the mechanism of the reaction are all part of this analysis.



Physical And Chemical Properties Analysis

This includes studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and stability under different conditions. It can also include studying the compound’s chemical properties, such as its acidity or basicity, its redox potential, and its reactivity with various functional groups.


Scientific Research Applications

Synthesis and Analgesic Activity

Research by Takagi et al. (1987) explored the synthesis of pyrimidin-4(3H)-ones from 4-methoxy-3-nitrocoumarins, revealing their significant analgesic activity in mice, superior to aminopyrine. Notably, specific compounds demonstrated 3-4.5 times the potency of aminopyrine (Takagi et al., 1987).

Antibacterial and Antiviral Activity

Mistry and Desai (2005) synthesized pyrimidine-2-one derivatives with notable antibacterial activities against various bacteria including Staphylococcus aureus and Escherichia coli (Mistry & Desai, 2005). Additionally, Mahmoud et al. (2011) investigated novel pyrimidine derivatives for anti-avian influenza (H5N1) virus activity, although they did not exhibit significant antiviral effects (Mahmoud et al., 2011).

Chemical Reactivity and Structural Analysis

Namazi et al. (2001) investigated the chemical reactivity of Biginelli-type compounds, synthesizing dihydropyrimidine derivatives, and exploring their potential applications (Namazi, Mirzaei, & Azamat, 2001). Jelenc et al. (1978) proposed 4-nitrophenyl ethers for protein crosslinking and affinity labeling, highlighting their reactivity under specific conditions (Jelenc, Cantor, & Simon, 1978).

Synthesis of Novel Derivatives

Ibata et al. (1986) researched the Diels–Alder reactions of 2-alkyl-5-methoxy-4-(p-nitrophenyl)oxazoles, providing insights into the synthesis of novel derivatives and their potential applications (Ibata et al., 1986).

Cross-disciplinary Applications

Verbitskiy et al. (2021) developed a novel synthesis method for 5-arylamino-substituted 4-(5-aryloxy-furan-2-yl)pyrimidines, showcasing their high antibacterial activity against gonococcal infections (Verbitskiy et al., 2021).

Corrosion Inhibition

Abdallah et al. (2018) synthesized pyridopyrimidinones derivatives, evaluating their role as corrosion inhibitors for carbon steel in acidic mediums, thereby demonstrating a significant application in industrial chemistry (Abdallah, Shalabi, & Bayoumy, 2018).

Safety And Hazards

This involves researching the compound’s toxicity, flammability, and environmental impact. It can also include information on safe handling and disposal practices.


Future Directions

Future directions could include potential applications of the compound, such as its use in the synthesis of other compounds, its potential as a drug, or its use in industrial processes. It could also include areas of further research, such as studying its mechanism of action in more detail, improving its synthesis, or modifying its structure to enhance its properties.


Please note that this is a general guide and the specific details would depend on the particular compound being analyzed. For “5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol”, more specific information would require further research. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

5-methoxy-2-(3-nitrophenyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4/c1-18-9-6-12-10(13-11(9)15)7-3-2-4-8(5-7)14(16)17/h2-6H,1H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUFSJBYIDLSDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(NC1=O)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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